

Part 1: Rational Design & Structure-Activity Relationships (SAR)

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Compound of Interest

Compound Name: ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate

CAS No.: 349620-40-2

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The transition from anesthetic to anticoagulant requires a fundamental shift in target engagement from the transmembrane sodium channel to the soluble serine protease Factor Xa.

The Pharmacophore Pivot

Benzocaine (Ethyl 4-aminobenzoate) is a lipophilic ester. To function as an FXa inhibitor, the scaffold must be modified to interact with the catalytic triad (His57, Asp102, Ser195) and the specificity pockets (S1, S4) of the enzyme.

Benzocaine Domain	Modification for Anticoagulant Activity	Target Interaction (FXa)
Aromatic Ring	Retained (Phenyl core)	Rigid spacer; pi-stacking in S1/S4 cleft.
Ester Linkage	Converted to Amide	Increases plasma stability; H-bond donor for Gly216.
4-Amino Group	Converted to Amidine/Guanidine mimic	Critical: Forms salt bridge with Asp189 in the S1 pocket.
Ethyl Group	Replaced by Bulky Hydrophobe (e.g., Chloropyridine)	Occupies the hydrophobic S4 pocket (Tyr99, Phe174, Trp215).

Molecular Docking Strategy

The design strategy mimics the binding mode of Betrixaban and Darexaban, which utilize a 4-aminobenzamide-derived moiety to anchor the molecule in the active site.

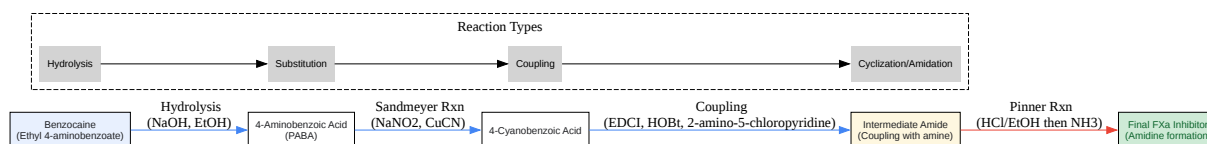
- **S1 Anchor:** The 4-position of the benzocaine core is derivatized into a benzamidine or a less basic bioisostere (e.g., aminopyridine) to bind deep within the S1 pocket.
- **Linker rigidity:** The carbonyl oxygen of the amide linker (derived from the benzocaine ester carbonyl) accepts a hydrogen bond from the backbone NH of Gly216 (the oxyanion hole).

Part 2: Chemical Synthesis Protocols

Objective: Synthesis of a prototype FXa inhibitor: N-(5-chloropyridin-2-yl)-4-amidinobenzamide.

Starting Material: 4-Aminobenzoic Acid (PABA) – obtained via hydrolysis of Benzocaine.

Synthesis Workflow (DOT Visualization)



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Figure 1: Synthetic pathway transforming the benzocaine scaffold into a Factor Xa inhibitor.[1]

Detailed Experimental Protocol

Step 1: Preparation of 4-Cyanobenzoic Acid (Sandmeyer Reaction)

- **Rationale:** The amino group of PABA is a weak nucleophile. Converting it to a nitrile creates a precursor for the amidine (S1 anchor) while retaining the carboxylic acid for linker attachment.
- **Protocol:**
 - Dissolve 4-aminobenzoic acid (10 mmol) in 15% HCl (20 mL) at 0°C.
 - Add (1.1 eq) dropwise to form the diazonium salt. Stir for 30 min at 0°C.
 - Neutralize with and add to a solution of CuCN/KCN at 60°C.
 - Acidify filtrate with HCl to precipitate 4-cyanobenzoic acid.
 - Validation: IR peak at $\sim 2230\text{ cm}^{-1}$ (C≡N).

Step 2: Amide Coupling (Linker Formation)

- Rationale: Attaching the S4-binding moiety (e.g., 2-amino-5-chloropyridine) via an amide bond.
- Protocol:
 - Dissolve 4-cyanobenzoic acid (5 mmol) in DMF.
 - Add EDCI (1.2 eq) and HOBt (1.2 eq) to activate the carboxylic acid.
 - Add 2-amino-5-chloropyridine (1.1 eq) and DIPEA (2 eq). Stir at RT for 12h.
 - Workup: Dilute with EtOAc, wash with brine/ NaHCO_3 .
 - Validation: LC-MS confirms mass of the amide intermediate.

Step 3: Pinner Reaction (Amidine Formation)

- Rationale: Converting the nitrile to an amidine creates the critical positive charge for Asp189 interaction.
- Protocol:
 - Dissolve the nitrile intermediate in anhydrous ethanol saturated with HCl gas.
 - Stir at 0°C for 4h, then RT for 12h to form the imidate ester.
 - Remove solvent, redissolve in dry ethanol, and treat with anhydrous ammonia (7M in MeOH).
 - Heat to 60°C for 4h.
 - Validation: ^1H NMR (appearance of broad amidine protons at ~ 9.0 ppm).

Part 3: Biological Evaluation (Self-Validating Systems)

In Vitro Enzyme Inhibition (Chromogenic Assay)

This assay determines the

of the synthesized derivative against human Factor Xa.

- Principle: FXa cleaves the chromogenic substrate S-2765 (N- α -Z-D-Arg-Gly-Arg-pNA), releasing p-nitroaniline (pNA) which absorbs at 405 nm. The inhibitor prevents this cleavage.
- Reagents:
 - Human Factor Xa (0.5 nM final conc).
 - Chromogenic Substrate S-2765 (200 μ M).
 - Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000.
- Protocol:
 - Incubate enzyme + inhibitor (serial dilutions) for 10 min at 37°C.
 - Add substrate S-2765 to initiate reaction.
 - Monitor Absorbance (405 nm) kinetically for 10 min.
 - Calculation: Plot

vs. [Inhibitor] using non-linear regression (Hill equation).

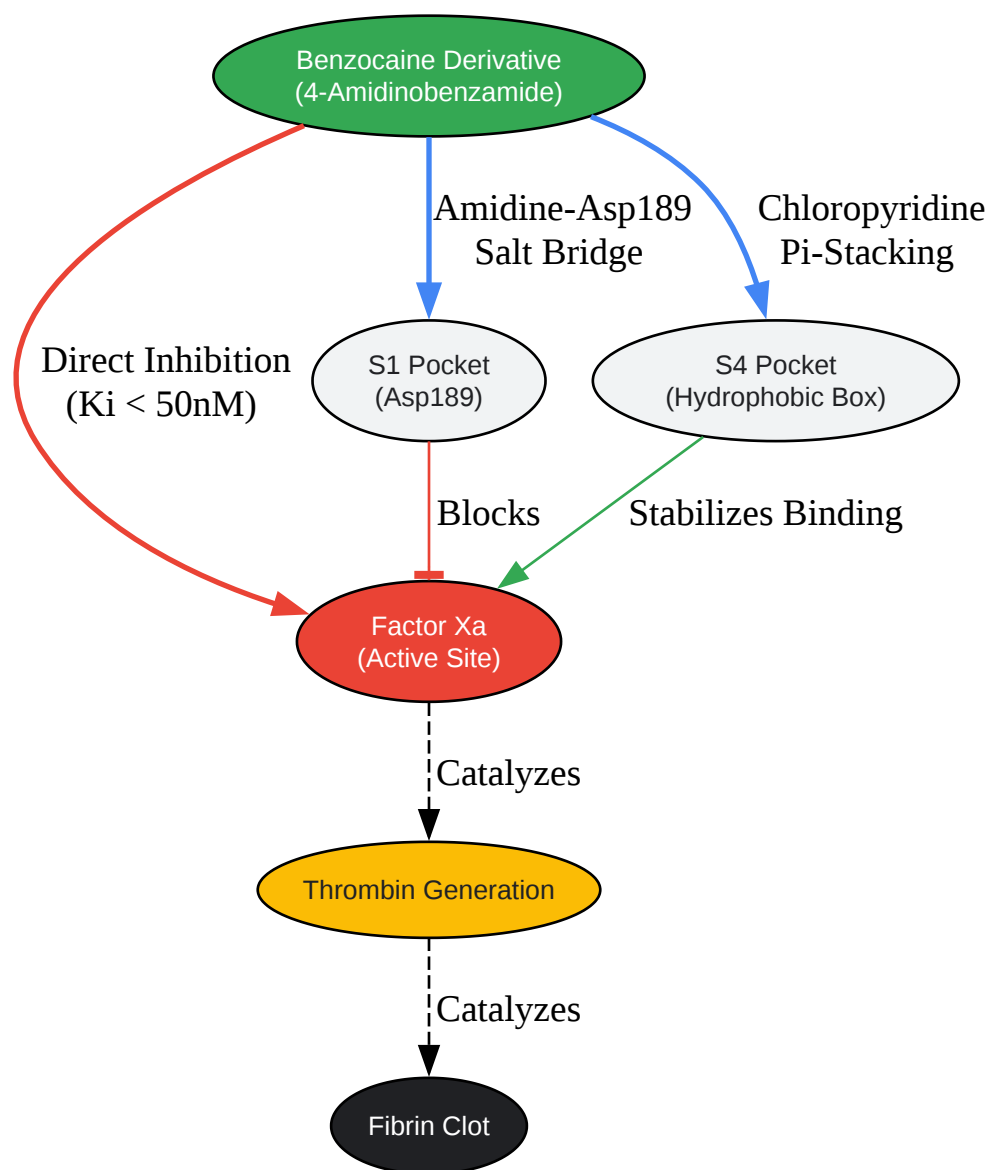
Data Presentation: Comparative Potency

Compound ID	Core Scaffold	S1 Group	S4 Group	FXa (nM)	Selectivity (vs Thrombin)
Benzocaine	Ethyl 4-aminobenzoate	Amine (Neutral)	Ethyl (Small)	> 100,000	N/A
Intermediate A	4-Cyanobenzamide	Nitrile (Neutral)	Chloropyridine	> 10,000	N/A
Target 1	4-Amidinobenzamide	Amidine (+)	Chloropyridine	15 - 50	> 500x
Betrixaban (Ref)	Anthranilamide	Amidine	Chloropyridine	~ 5	> 1000x

Coagulation Assays (Plasma Stability)

- Prothrombin Time (PT): Measures the extrinsic pathway (FXa dependent).
 - Expectation: Dose-dependent prolongation of PT (e.g., 2x prolongation at 1 μ M).
- Activated Partial Thromboplastin Time (aPTT): Measures intrinsic pathway.
 - Expectation: Moderate prolongation.

Part 4: Mechanism of Action (DOT Visualization)



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Figure 2: Mechanism of Action. The benzocaine-derived inhibitor occupies the S1 and S4 pockets, preventing FXa from converting Prothrombin to Thrombin.

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